molecular formula C19H13F2N5O2 B2421537 N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021045-87-3

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Numéro de catalogue: B2421537
Numéro CAS: 1021045-87-3
Poids moléculaire: 381.343
Clé InChI: BEFSIIMSCYKSEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C19H13F2N5O2 and its molecular weight is 381.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C20H16F2N6O
  • Molecular Weight : 396.37 g/mol
  • CAS Number : [Not provided in search results]

Structural Features

The compound features:

  • A fluorophenyl group which may enhance lipophilicity and biological activity.
  • A pyrazolo[1,5-d][1,2,4]triazin core known for its pharmacological properties.

Anticancer Activity

The compound has shown promising anticancer activity in various studies. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant cytotoxic effects on cancer cell lines. The IC50 values for related compounds often fall within the nanomolar to micromolar range, indicating strong antiproliferative effects against several cancer types including leukemia and cervical carcinoma (HeLa) cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.86
Compound BL12101.2
N-(2-fluorophenyl)...Various (NCI-60)1.4 - 4.2

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Many compounds in the pyrazolo family act as inhibitors of key enzymes involved in cell cycle regulation and apoptosis. For example, compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell division .
  • Signal Transduction Pathways : The compound may interfere with various signaling pathways that promote cancer cell survival and proliferation.

Other Biological Activities

In addition to anticancer properties, research indicates potential activities against other conditions:

  • Antimicrobial Effects : Some derivatives have shown antimicrobial properties, suggesting broader therapeutic applications.
  • Anti-inflammatory Activity : Pyrazolo compounds have also been studied for their anti-inflammatory effects in preclinical models.

Study 1: Antiproliferative Effects on HeLa Cells

A study evaluated the antiproliferative effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 0.5 µM with an IC50 value determined to be approximately 0.8 µM .

Study 2: NCI-60 Cell Panel Screening

In a comprehensive screening against the NCI-60 cell panel, related compounds exhibited GI50 values ranging from 1.4 to 4.2 µM across various cancer types. This highlights the potential utility of this compound class in oncology .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, derivatives of similar structures have shown promising results against human glioblastoma (SNB-19) and ovarian cancer (OVCAR-8) with significant growth inhibition percentages ranging from 75% to 86% .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition
Compound 6hSNB-1986.61%
Compound 6hOVCAR-885.26%
Compound 6hNCI-H4075.99%

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar pyrazolo[1,5-d]triazin derivatives has indicated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) showing significant potency . This opens avenues for developing new antitubercular agents that are affordable and effective.

Table 2: Antimicrobial Activity

Compound NameTarget OrganismMIC (μg/mL)
Derivative 3mM. tuberculosis H37Rv4
Derivative 3mRifampin-resistant M. tuberculosis4

Mechanistic Insights

The mechanism of action for compounds like this compound is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth and microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the pyrazolo[1,5-d]triazin core can significantly influence biological activity.

Table 3: Key Structural Features and Their Impact

Structural FeatureImpact on Activity
Fluoro substituentsEnhance lipophilicity
Acetamide groupImproves solubility
Pyrazolo ring modificationsAlters receptor binding

Propriétés

IUPAC Name

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSIIMSCYKSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.